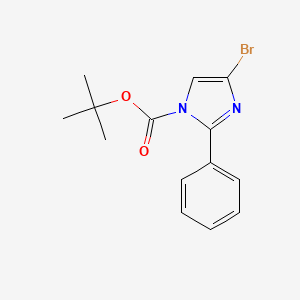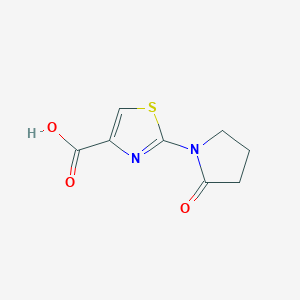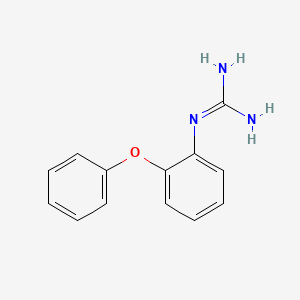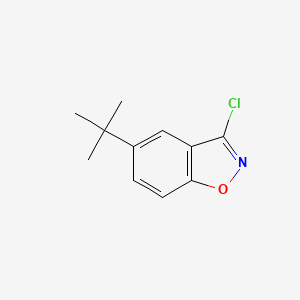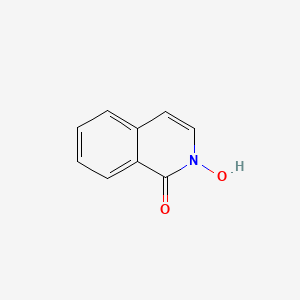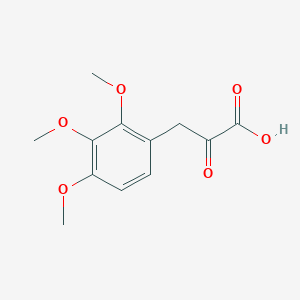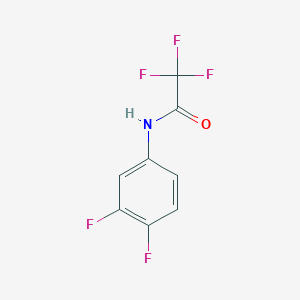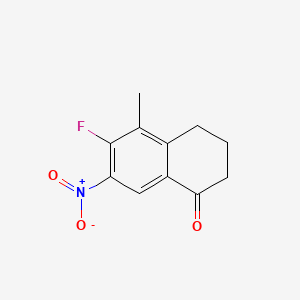![molecular formula C19H25NO2 B13699648 Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine is an organic compound characterized by the presence of benzyloxy groups attached to a butanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-(benzyloxy)benzaldehyde with a suitable amine, followed by reduction to yield the desired butanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyloxybenzaldehyde
- N-(Benzyloxy)methanamine
- Potassium 4-(benzyloxy)phenyltrifluoroborate
Uniqueness
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual benzyloxy groups provide versatility in chemical modifications and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
4-phenylmethoxy-3-(phenylmethoxymethyl)butan-1-amine |
InChI |
InChI=1S/C19H25NO2/c20-12-11-19(15-21-13-17-7-3-1-4-8-17)16-22-14-18-9-5-2-6-10-18/h1-10,19H,11-16,20H2 |
Clave InChI |
MUYABDPHCJCLOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(CCN)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


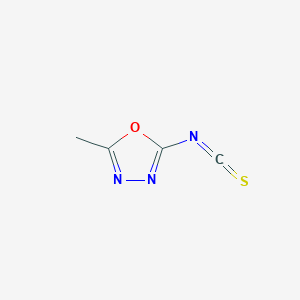
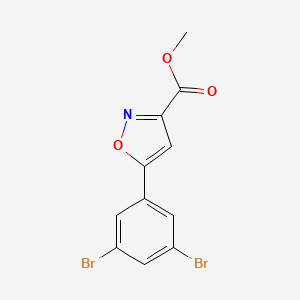
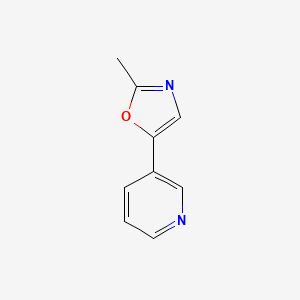
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
